N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3,4-dimethylphenyl substituent at position 1, a cyclopropanecarboxamide group at position 5, and a ketone moiety at position 3. Pyrazolo-pyrimidines are heterocyclic systems often explored for kinase inhibition, anticancer, or anti-inflammatory properties.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-3-6-13(7-11(10)2)22-15-14(8-19-22)17(24)21(9-18-15)20-16(23)12-4-5-12/h3,6-9,12H,4-5H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUJIBOZEJFVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex bicyclic core structure with distinct functional groups that contribute to its biological properties. The molecular formula is with a molecular weight of approximately 320.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O |
| Molecular Weight | 320.38 g/mol |
| CAS Number | 899738-27-3 |
| Structure | Structure |
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, including:
- Anticancer Activity : Various studies have shown that these compounds can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
Case Studies
- Anticancer Activity : A study on similar pyrazolo compounds indicated that they could inhibit the growth of several tumor cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, N-(1-(3-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-fluorophenyl)acetamide was noted for its potent anticancer effects against breast cancer cells .
- Antimicrobial Efficacy : In vitro tests showed that N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylacetamide exhibited significant antimicrobial activity against various bacterial strains .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Receptor Modulation : The compound could interact with various receptors, affecting downstream signaling cascades related to inflammation and immune response.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-(3-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-fluorophenyl)acetamide | Similar pyrazolo core with different substitutions | Anticancer activity |
| N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylacetamide | Contains a chlorophenyl group | Antimicrobial properties |
| N-(1-(2-methylphenyl)-5(4H)-oxopyrazolo[3,4-d]pyrimidin-5(6H)-yl)-N-(naphthalen-2-yl)acetamide | Features naphthalene substitution | Potential anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
While the provided evidence focuses on N-substituted pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde), the target compound belongs to the pyrazolo-pyrimidine class. Below is a structural and functional comparison with analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences:
- Core Heterocycle : The target’s fused pyrazolo-pyrimidine system allows for broader π-π stacking and hydrogen-bonding interactions compared to pyrazolines’ simpler 5-membered ring. This likely enhances target selectivity in kinase inhibition.
- Substituent Effects : The 3,4-dimethylphenyl group (target) may improve lipophilicity and metabolic stability versus halogenated aryl groups (e.g., 4-fluorophenyl in pyrazolines), which prioritize electronic effects .
- Functional Groups : The cyclopropanecarboxamide in the target could enhance rigidity and binding affinity relative to pyrazolines’ carbaldehyde or ketone groups.
Research Findings and Limitations
Pharmacological Data (Hypothetical Projections):
- Target Compound : Computational models suggest strong ATP-binding pocket interactions (e.g., with Aurora kinases) due to the pyrazolo-pyrimidine core and cyclopropane’s steric constraints.
Limitations:
- Comparative pharmacological data (e.g., IC₅₀ values, toxicity) are unavailable.
- Substituent effects (e.g., dimethyl vs. halogen) on bioavailability or efficacy remain speculative without experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
